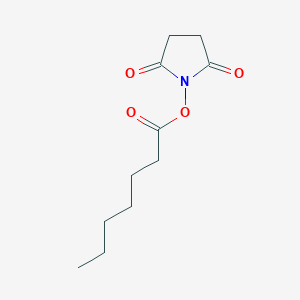

2,5-Dioxopyrrolidin-1-YL heptanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) heptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-2-3-4-5-6-11(15)16-12-9(13)7-8-10(12)14/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOPRUAVCWAPKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733320 | |

| Record name | 1-(Heptanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104943-22-8 | |

| Record name | 1-(Heptanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,5-Dioxopyrrolidin-1-yl heptanoate: Principles and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxysuccinimide (NHS) esters are foundational reagents in bioconjugation, enabling the covalent attachment of molecules to proteins and other biomolecules with high efficiency and selectivity.[1][] 2,5-Dioxopyrrolidin-1-yl heptanoate, also known as NHS heptanoate, is a specific amine-reactive building block that incorporates a seven-carbon aliphatic linker upon conjugation. This guide provides an in-depth examination of its chemical properties, mechanism of action, and a detailed, field-tested protocol for its use in labeling proteins. We will explore the critical parameters governing the reaction, best practices for purification and characterization, and the underlying causality for experimental choices to ensure reproducible and validated results.

Physicochemical Properties

Understanding the fundamental properties of this compound is the first step toward its successful application. The molecule consists of a heptanoic acid functional group activated by an N-hydroxysuccinimide ester. This activation renders the carbonyl carbon highly susceptible to nucleophilic attack by primary amines.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 104943-22-8 | [3][4] |

| Molecular Formula | C₁₁H₁₇NO₄ | [3] |

| Molecular Weight | 227.26 g/mol | [3] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3] |

Mechanism of Action: Amine-Reactive NHS Ester Chemistry

The utility of this compound is rooted in the robust and selective reaction of the NHS ester with primary aliphatic amines.[5][6] In the context of drug development and research, these primary amines are most often the ε-amino group of lysine residues and the N-terminal α-amino group of proteins and peptides.[1][]

The reaction proceeds via a nucleophilic acyl substitution mechanism:

-

Nucleophilic Attack: The unprotonated primary amine on the target biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The N-hydroxysuccinimide moiety is an excellent leaving group, and its departure collapses the intermediate.

-

Amide Bond Formation: This results in the formation of a highly stable amide bond, covalently linking the heptanoate moiety to the biomolecule, and the release of N-hydroxysuccinimide as a water-soluble byproduct.[1]

This reaction is highly dependent on pH. An optimal pH range of 7.2 to 8.5 is crucial.[1][] Below pH 7.2, the concentration of the reactive, unprotonated amine (-NH₂) is too low as it exists predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺).[1] Above pH 8.5, the rate of hydrolysis of the NHS ester, where water acts as the nucleophile, begins to significantly compete with the aminolysis reaction, reducing conjugation efficiency.[1][7]

Sources

Technical Monograph: Handling and Applications of 2,5-Dioxopyrrolidin-1-yl Heptanoate

Operational Safety & Bioconjugation Protocol

Executive Summary

2,5-Dioxopyrrolidin-1-yl heptanoate (also known as Succinimidyl Heptanoate ) is a heterobifunctional reagent primarily used to introduce a heptanoyl (C7) lipid tail onto primary amines via acylation.[1][2] This modification is critical in lipid nanoparticle (LNP) engineering, protein lipidation studies, and the synthesis of hydrophobic drug conjugates.[2]

Unlike standard Safety Data Sheets (SDS) which provide static hazard lists, this technical guide integrates physicochemical stability data with operational workflows.[2] The core safety risk stems from its function: as a potent acylating agent, it can modify human skin proteins upon contact, leading to irreversible sensitization.[2][3]

Part 1: Chemical Identity & Physicochemical Profile[2]

| Parameter | Specification |

| IUPAC Name | This compound |

| Common Name | Succinimidyl Heptanoate; NHS-Heptanoate |

| CAS Number | 104943-22-8 |

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| Reactive Group | N-Hydroxysuccinimide (NHS) ester |

| Lipid Tail | Heptanoic acid (C7:[2]0) |

| Solubility | Soluble in DMSO, DMF, Chloroform.[2] Hydrolyzes in aqueous buffers.[4][5] |

| Appearance | White to off-white crystalline solid |

Part 2: Critical Hazard Analysis (The "Why" Behind Safety)

Acylation & Sensitization (H317)

-

Mechanism: The NHS-ester moiety is designed to react rapidly with nucleophilic primary amines (lysine residues, N-termini).[2] Upon skin contact, it does not merely "irritate"; it covalently binds to dermal proteins (haptenization).

-

Consequence: The immune system recognizes these modified self-proteins as foreign, potentially triggering a Type IV Hypersensitivity reaction (Allergic Contact Dermatitis).[2]

-

Control: Standard nitrile gloves (0.11 mm) provide a temporary barrier.[2] Double-gloving is recommended during weighing to prevent micro-contamination of the balance area.[2]

Ocular Damage (H318/H319)

-

Mechanism: Rapid hydrolysis on the moist surface of the cornea releases heptanoic acid (an irritant) and NHS, while simultaneously acylating corneal proteins.[2]

-

Control: Safety goggles (ANSI Z87.[2]1) are non-negotiable.

Hydrolytic Instability

-

Mechanism: Moisture attacks the carbonyl carbon of the ester bond.

-

Impact: Degraded reagent releases free NHS and heptanoic acid, which lowers conjugation efficiency and alters the pH of the reaction mixture.

Part 3: Stability & Reaction Kinetics

The success of any protocol involving NHS-Heptanoate relies on managing the competition between Aminolysis (desired conjugation) and Hydrolysis (degradation).[2]

Reaction Pathway Analysis

Figure 1: Kinetic competition between conjugation (green) and hydrolysis (red).[2] Note that hydrolysis rates increase significantly at pH > 8.0.[6]

Part 4: Operational Protocol (SOP)

Objective: Conjugation of Heptanoate tail to a protein or amine-functionalized nanoparticle.

Phase 1: Pre-Reaction Preparation

-

Equilibration: Remove the reagent vial from -20°C storage. Do not open until the vial reaches room temperature (approx. 30 mins). Opening a cold vial introduces condensation, instantly initiating hydrolysis.

-

Buffer Selection:

Phase 2: Solubilization & Reaction[2]

| Step | Action | Technical Rationale |

| 1 | Prepare Stock | Dissolve NHS-Heptanoate in anhydrous DMSO or DMF to a concentration of 10–50 mM.[2] |

| 2 | Calculate Ratio | Use a 10-fold to 50-fold molar excess of reagent over the target amine. |

| 3 | Initiate | Add the DMSO stock to the aqueous protein/amine solution. Keep final organic solvent volume < 10% (v/v).[2] |

| 4 | Incubate | Incubate for 30–60 minutes at Room Temperature or 2 hours at 4°C. |

Phase 3: Quenching & Purification[2][7]

Figure 2: Post-reaction processing to ensure removal of active ester and byproducts.[2]

Part 5: Emergency Controls & Disposal

Accidental Release Measures

-

Spill Cleanup: Do not wipe with water initially (spreads the hydrolysis products). Absorb with inert material (vermiculite/sand).[2] Clean the surface with a 10% NaOH solution after bulk removal to hydrolyze/deactivate any residue, then rinse with water.

-

Skin Contact: Wash with soap and copious water for 15 minutes.[7][8] Do not use ethanol (may enhance transdermal absorption).[2]

Disposal

-

Hydrolysis before Disposal: Dissolve waste reagent in a basic solution (pH > 10) for 1 hour to ensure complete conversion to harmless Heptanoic acid and NHS.

-

Waste Stream: Dispose of as chemical waste containing organic solvents.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[2] Academic Press.[2] (Standard field reference for NHS chemistry mechanisms).

Sources

- 1. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 2. Substance Information - ECHA [echa.europa.eu]

- 3. science.uct.ac.za [science.uct.ac.za]

- 4. help.lumiprobe.com [help.lumiprobe.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide: Storage & Handling of Amine-Reactive 2,5-Dioxopyrrolidin-1-yl Heptanoate

Executive Summary

2,5-Dioxopyrrolidin-1-yl heptanoate (commonly known as Succinimidyl Heptanoate ) is a specialized heterobifunctional reagent used to attach a medium-chain fatty acid (C7, heptanoyl group) to primary amines on proteins, peptides, or amine-modified surfaces. This process, known as lipidation, alters the hydrophobicity and membrane-interaction properties of the target biomolecule.

The reagent relies on an N-hydroxysuccinimide (NHS) ester moiety for reactivity.[1] While highly efficient, this functional group is thermodynamically unstable in the presence of moisture. Hydrolysis is the primary degradation pathway, converting the active ester back into non-reactive heptanoic acid and N-hydroxysuccinimide.

This guide defines the critical storage architecture required to maintain reagent integrity (purity >95%) and ensure reproducible bioconjugation results.

Part 1: The Chemical Basis of Instability

To master storage, one must understand the degradation mechanism. The NHS ester is an "activated" carboxylate. It is designed to be a good leaving group, making it susceptible to nucleophilic attack.

The Competition: Aminolysis vs. Hydrolysis

In a conjugation reaction, two nucleophiles compete for the carbonyl carbon of the heptanoate:

-

Primary Amine (Target): The

-amino group of Lysine or N-terminal amine attacks the carbonyl, forming a stable amide bond (Lipidation). -

Water (Contaminant): Water attacks the carbonyl, cleaving the NHS group and regenerating the carboxylic acid (Hydrolysis).

Critical Insight: The rate of hydrolysis increases logarithmically with pH and temperature. However, during storage, atmospheric moisture is the silent killer. Even trace water molecules in a frozen vial can degrade the reagent over months via solid-state hydrolysis or microscopic condensation upon thawing.

Diagram: Reaction Pathways & Degradation

The following diagram illustrates the divergent pathways of the reagent. Storage protocols are designed solely to block the "Hydrolysis" path.

Figure 1: The mechanistic bifurcation. Storage conditions aim to eliminate the red dashed pathway (Hydrolysis) by removing H2O from the environment.

Part 2: Optimal Storage Protocol (The Gold Standard)

The following protocol is non-negotiable for maintaining activity over long periods (>6 months).

Long-Term Storage Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (or -80°C) | Arrhenius equation dictates that lower temperatures exponentially slow the rate of spontaneous hydrolysis. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen and atmospheric moisture. Argon is preferred as it is heavier than air and "blankets" the solid. |

| Desiccation | Required | A desiccant pack (silica gel or molecular sieves) must be present in the secondary container to scavenge trapped humidity. |

| Container | Amber Glass / Foil | While less light-sensitive than fluorophores, amber glass prevents UV-induced radical degradation of the lipid chain. |

| Physical State | Solid / Powder | Never store as a solution. Hydrolysis in solution (even in "anhydrous" DMSO) occurs over days/weeks. |

The "Equilibration" Rule (Most Common Failure Point)

Never open a cold bottle of NHS ester. When a -20°C vial is exposed to room temperature air, moisture immediately condenses on the cold solid reagent. This water will hydrolyze the reagent once the vial is closed and returned to the freezer.

Protocol:

-

Remove vial from freezer.

-

Place in a desiccator at Room Temperature (RT).

-

Wait 30–60 minutes until the vial feels ambient to the touch.

-

Only then, break the seal.

Part 3: Handling & Solubilization Workflow

Succinimidyl heptanoate is hydrophobic (lipophilic). Unlike Sulfo-NHS esters, it is not water-soluble . It requires an organic co-solvent system.[2]

Solvent Selection

-

Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

-

Requirement: Must be "Molecular Biology Grade" or "Anhydrous" (≤0.005% water).

-

Tip: Do not use a DMSO bottle that has been sitting open on a shelf; it is hygroscopic and likely contains water.

-

-

Secondary (Reaction) Buffer: PBS, HEPES, or Borate (pH 7.2 – 8.5).

-

Constraint: Buffer must be Amine-Free . (No Tris, Glycine, or Urea).

-

Workflow Diagram

This workflow ensures the reagent is exposed to moisture for the minimum possible time.

Figure 2: Operational workflow. Note the critical prohibition against storing dissolved reagent.

Part 4: Quality Control & Validation

How do you know if your Succinimidyl Heptanoate is still active?

The Hydrolysis Assay (UV Absorbance)

The NHS group, when cleaved (hydrolyzed), has a distinct UV absorbance compared to the ester. However, a simpler functional check is often preferred in a biology lab.

Simple Activity Test:

-

Blank: Measure absorbance of 50 mM NaOH at 260 nm.

-

Sample: Add a small aliquot of your NHS-heptanoate (dissolved in DMSO) to the NaOH.

-

Observation: The NHS leaving group absorbs strongly at 260 nm (extinction coefficient ~9,700 M⁻¹cm⁻¹ at pH > 9).[1]

-

Calculation: If the absorbance at 260nm corresponds to the molarity of the starting powder, the NHS group was present. Note: This confirms the presence of the NHS group, but a conjugation test with a standard amine (e.g., lysine) and TLC/HPLC is the only way to prove the ester bond was intact prior to the test.

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Low Conjugation Efficiency | Hydrolysis of reagent | Ensure DMSO is anhydrous. Check if vial was opened cold (condensation). |

| Precipitation in Buffer | Hydrophobicity of Heptanoate | The C7 tail is lipid-like. Ensure DMSO/DMF is ~10% of final volume.[2] Add reagent slowly while vortexing. |

| No Reaction | Buffer Incompatibility | Ensure reaction buffer contains NO primary amines (e.g., Tris contains amines). Use PBS or HEPES. |

| Reagent Clumping | Moisture contamination | If the powder is clumped/sticky, it has absorbed water. Discard and buy fresh. |

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on NHS ester chemistry and protocols).

-

Thermo Fisher Scientific. NHS Ester Chemistry and Protocols. Technical Guide. Link

-

BroadPharm. this compound Product Data. (Confirming storage at -20°C). Link

-

Laysan Bio. Hydrolysis Half-Lives of NHS Esters. Technical Data Sheet. (Data on pH dependency of hydrolysis). Link

-

Sigma-Aldrich. Handling and Storage of NHS Esters. Technical Bulletin. Link

Sources

Methodological & Application

Standard protocol for conjugating 2,5-Dioxopyrrolidin-1-yl heptanoate to peptides

Application Note: Strategic Lipidation of Peptides using Succinimidyl Heptanoate

Abstract & Introduction

Peptide therapeutics often suffer from rapid renal clearance and poor membrane permeability. Lipidation—the covalent attachment of fatty acid chains—is a proven strategy to overcome these limitations by promoting albumin binding (extending half-life) and increasing lipophilicity (enhancing cellular uptake).[1]

This guide details the protocol for conjugating 2,5-Dioxopyrrolidin-1-yl heptanoate (commonly known as Succinimidyl Heptanoate or Heptanoic Acid NHS Ester ) to peptide substrates. Unlike longer palmitoyl (C16) chains, the heptanoyl (C7) group provides a moderate increase in hydrophobicity, suitable for applications requiring balanced solubility profiles or specific hydrophobic pocket interactions.

Key Chemical Identity:

-

IUPAC Name: this compound

-

Common Name: Succinimidyl Heptanoate / NHS-Heptanoate

-

Reactive Group:

-Hydroxysuccinimide (NHS) ester[1][2][3] -

Target: Primary amines (

-terminus or Lysine

Reaction Mechanism & Causality

The conjugation relies on the nucleophilic attack of a primary amine on the activated ester carbonyl of the succinimidyl heptanoate.

The Mechanism:

-

Activation: The heptanoic acid is pre-activated as an NHS ester (supplied as the reagent).

-

Nucleophilic Attack: At pH 7.2–8.5, the peptide's primary amine is deprotonated (

) and attacks the carbonyl carbon of the reagent. -

Tetrahedral Intermediate: A transient intermediate forms and collapses.

-

Leaving Group Release:

-hydroxysuccinimide (NHS) is released as a byproduct, forming a stable amide bond.[3]

Competing Reaction (Hydrolysis): Water molecules can also attack the NHS ester, hydrolyzing it back to free heptanoic acid. This reaction competes with conjugation, particularly at pH > 8.5 or in dilute peptide solutions.

Figure 1: Reaction pathway showing the desired aminolysis and the competing hydrolysis.

Pre-Conjugation Considerations

Successful lipidation requires balancing the solubility of the hydrophobic reagent with the hydrophilic peptide.

Table 1: Critical Reaction Parameters

| Parameter | Recommended Condition | Scientific Rationale |

| Buffer System | PBS, HEPES, or Bicarbonate (50–100 mM) | Must be amine-free. Tris or Glycine will react with the NHS ester, consuming the reagent.[4] |

| pH | 7.5 – 8.5 | Below 7.0, amines are protonated ( |

| Solvent (Reagent) | Anhydrous DMSO or DMF | The heptanoate ester is hydrophobic and unstable in water. Dissolve immediately before use. |

| Solvent (Reaction) | 20–50% Organic Co-solvent | High organic content prevents the lipid reagent from precipitating upon addition to the aqueous peptide solution. |

| Stoichiometry | 2 – 10 Molar Equivalents | Excess reagent drives the reaction to completion, compensating for hydrolysis losses. |

Detailed Experimental Protocol

Materials:

-

This compound (Store at -20°C, desiccated).

-

Reaction Buffer: 100 mM

, pH 8.3 (freshly prepared). -

Solvent: Anhydrous DMSO or DMF.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Step 1: Peptide Solubilization

Dissolve the peptide in the Reaction Buffer (100 mM

-

Note: If the peptide is hydrophobic, dissolve it first in a minimal volume of DMSO, then dilute with buffer. Ensure the final pH remains between 7.5 and 8.5.

Step 2: Reagent Preparation (Critical Timing)

Weigh out the Succinimidyl Heptanoate. Dissolve it in anhydrous DMSO to a concentration of 10–20 mg/mL .

-

Caution:Do not prepare this stock in advance. NHS esters hydrolyze within minutes in the presence of moisture. Prepare immediately before addition.

Step 3: Conjugation Reaction

Slowly add the NHS-heptanoate solution to the peptide solution while vortexing or stirring.

-

Target Ratio: Add 2 to 5 molar equivalents of reagent relative to the peptide.

-

Solvent Check: Ensure the final mixture contains at least 20-30% DMSO/DMF to keep the lipid reagent in solution. If the solution turns cloudy (precipitation), add more DMSO immediately.

-

Incubation: Incubate at Room Temperature (20–25°C) for 1 to 2 hours with continuous gentle agitation.

Step 4: Quenching

Add 1 M Tris-HCl (pH 8.0) to the reaction mixture to a final concentration of 50 mM. Incubate for 15 minutes.

-

Why: Tris contains a primary amine that rapidly reacts with any remaining NHS ester, preventing over-reaction or side reactions during purification.

Step 5: Purification & Analysis

The lipidated peptide will be significantly more hydrophobic than the starting material.

-

Method: RP-HPLC (C18 or C8 column).

-

Gradient: Use a shallower gradient or higher organic concentrations (e.g., 20% to 90% Acetonitrile) compared to the native peptide.

-

Validation: Collect peaks and analyze via LC-MS.

Quality Control & Validation

To confirm successful conjugation, you must verify the mass shift.

Mass Shift Calculation:

-

Added Group: Heptanoyl (

) -

Lost Atom: Hydrogen (

) from the amine. -

Net Mass Increase: +112.17 Da.

-

Example: If Peptide MW = 1000.0 Da, Product MW = 1112.2 Da.

Figure 2: Operational workflow for peptide lipidation.

Troubleshooting Guide

Table 2: Common Issues and Solutions

| Symptom | Probable Cause | Corrective Action |

| Precipitation upon mixing | Reagent insolubility in aqueous buffer. | Increase DMSO/DMF concentration to 30–50%. Add reagent slower.[6] |

| Low Conjugation Yield | Hydrolysis of NHS ester.[3][7] | Use anhydrous DMSO.[4] Ensure buffer pH is < 8.5. Use fresh reagent. |

| Multiple Additions (+224 Da) | Non-specific labeling (e.g., Lys + N-term). | Control pH strictly (pH 7.0 favors N-term). Reduce reagent equivalents. |

| No Reaction | Buffer contains amines. | Ensure no Tris, Glycine, or Ammonium ions are in the reaction buffer.[4] |

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The authoritative text on NHS chemistry and protocols).

-

Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry Guide. Retrieved from

-

Biotium. (2023).[4] Protocol: Succinimidyl Ester Labeling of Protein Amines. Retrieved from

-

Zhang, L., & Bulaj, G. (2012).[8] Converting Peptides into Drug Leads by Lipidation. Current Medicinal Chemistry. Retrieved from

-

Sigma-Aldrich. (n.d.). Protocol for Conjugating NHS-Ester Modifications. Retrieved from

Sources

- 1. pure.qub.ac.uk [pure.qub.ac.uk]

- 2. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. biotium.com [biotium.com]

- 5. lifetein.com [lifetein.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Reaction Conditions for 2,5-Dioxopyrrolidin-1-yl Heptanoate with Primary Amines

Abstract & Introduction

This technical guide details the optimal reaction conditions for 2,5-Dioxopyrrolidin-1-yl heptanoate (commonly referred to as Succinimidyl Heptanoate or NHS-Heptanoate ) with primary amines.

NHS-Heptanoate is an amine-reactive heterobifunctional crosslinker and labeling reagent. It is primarily used to introduce a heptanoyl (C7) alkyl chain onto proteins, peptides, or amine-functionalized surfaces. This process, known as lipidation, modifies the hydrophobicity of the target molecule, potentially altering its membrane permeability, half-life, or interaction with hydrophobic pockets in receptor sites.

Unlike hydrophilic NHS esters (e.g., NHS-PEG), NHS-Heptanoate is hydrophobic. Successful conjugation requires a biphasic or co-solvent system to maintain reagent solubility while preserving the aqueous stability of the biological target.

Chemical Mechanism

The reaction relies on Nucleophilic Acyl Substitution .[1][][3] The N-hydroxysuccinimide (NHS) ester activates the carbonyl group of the heptanoic acid, making it susceptible to nucleophilic attack by primary amines (

Reaction Pathway

-

Nucleophilic Attack: The unprotonated primary amine (from a Lysine residue or N-terminus) attacks the carbonyl carbon of the NHS-Heptanoate.

-

Intermediate Formation: A tetrahedral intermediate is transiently formed.[1][3]

-

Elimination: The NHS group is a good leaving group.[][4] It is eliminated, resulting in a stable amide bond connecting the heptanoyl tail to the target molecule.

Competitive Hydrolysis

In aqueous buffers, water competes with the amine for the ester. Hydrolysis converts the active NHS ester back into heptanoic acid (non-reactive) and free NHS. The rate of hydrolysis increases with pH.[1][3][5][6]

Figure 1: Mechanism of NHS-Heptanoate conjugation. Note the competitive hydrolysis pathway (red dotted line) which must be minimized via stoichiometry and pH control.

Critical Reaction Parameters

Success with NHS-Heptanoate hinges on balancing three competing factors: Solubility (requires organic solvent), Reactivity (requires basic pH), and Stability (requires neutral pH/low water).

Solvent System (The Solubility Challenge)

NHS-Heptanoate is insoluble in water . Adding it directly to an aqueous buffer will result in immediate precipitation and zero conjugation.

-

Requirement: Dissolve the reagent in anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) to create a high-concentration stock solution.

-

Protocol Limit: The final organic solvent concentration in the protein reaction must be kept between 5% and 10% (v/v) . Exceeding 10% may precipitate or denature the protein.

Buffer Composition & pH

-

Target pH: 8.0 – 8.5 .

-

Why: The

-amine of Lysine has a pKa of ~10.5. To be nucleophilic, it must be deprotonated. pH 8.5 provides a sufficient fraction of unprotonated amines without causing rapid hydrolysis of the NHS ester (half-life < 10 mins at pH 8.6) [1].

-

-

Incompatible Buffers: DO NOT USE Tris, Glycine, or any buffer containing primary amines. These will react with the reagent and quench it.

-

Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or Bicarbonate buffers.

Stoichiometry

Due to the competitive hydrolysis and the potential for the hydrophobic heptanoate tail to form micelles or aggregates, a molar excess is required.

-

Standard: 10-fold to 20-fold molar excess of NHS-Heptanoate over the protein.

Experimental Protocol: Protein Heptanoylation

This protocol describes the labeling of a generic protein (e.g., BSA, IgG) with NHS-Heptanoate.

Materials Required[4][6][7][8][9]

-

Protein: 1–5 mg/mL in PBS (pH 7.4) or Carbonate Buffer (pH 8.5). Ensure buffer is amine-free.

-

Reagent: this compound (Store desiccated at -20°C).

-

Solvent: Anhydrous DMSO or DMF.

-

Quench: 1M Tris-HCl (pH 8.0) or Ethanolamine.

-

Purification: Desalting column (e.g., Sephadex G-25) or Dialysis cassette.

Step-by-Step Workflow

1. Preparation of Protein Solution

Adjust the protein solution to pH 8.0–8.5 using 1M Sodium Bicarbonate if it is currently in PBS.

-

Target Concentration: 2 mg/mL (Higher concentrations favor aminolysis over hydrolysis).

2. Preparation of Reagent Stock

Critical: Prepare immediately before use. NHS esters hydrolyze in moist solvents.

-

Weigh 1–2 mg of NHS-Heptanoate.

-

Dissolve in anhydrous DMSO to a concentration of 10 mM .

-

Calculation: MW of NHS-Heptanoate

227.26 g/mol . -

1 mg in ~440

L DMSO

-

3. Conjugation Reaction

-

Calculate the volume of Stock Reagent needed for a 20-fold molar excess .

-

Slowly add the DMSO stock to the protein solution while gently vortexing or stirring.

-

Tip: Do not add all at once to avoid local precipitation of the hydrophobic reagent.

-

-

Ensure final DMSO concentration is < 10%.[1]

-

Incubate at Room Temperature (20–25°C) for 30 to 60 minutes , or at 4°C for 2 hours.

4. Quenching

Stop the reaction to prevent over-labeling or non-specific hydrophobic aggregation.

-

Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM.

-

Incubate for 15 minutes at RT.

5. Purification

Remove free heptanoic acid and organic solvent.

-

Method: Desalting column (Zeba Spin or PD-10) equilibrated with PBS.

-

Note: Dialysis is effective but slower; hydrophobic heptanoic acid may stick to some dialysis membranes.

Data Summary & Troubleshooting

Quantitative Parameters Table

| Parameter | Optimal Condition | Failure Mode (If Deviated) |

| pH | 8.0 – 8.5 | < 7.0: Low reactivity (protonated amines). > 9.0: Rapid hydrolysis of reagent. |

| Solvent | DMSO / DMF (Anhydrous) | Water: Immediate precipitation/hydrolysis. |

| Solvent % | 5 – 10% (v/v) | > 10%: Protein denaturation/precipitation. |

| Temperature | 4°C – 25°C | > 37°C: Rapid hydrolysis dominates. |

| Time | 30 – 60 mins | > 2 hours: Degradation of protein; no yield gain. |

Troubleshooting Guide

Problem: Precipitation upon adding reagent.

-

Cause: The hydrophobic heptyl chain is crashing out of the aqueous phase.

-

Solution: Dilute the protein less (keep protein conc. high). Add the DMSO stock more slowly. Increase DMSO % slightly (up to 15% if protein tolerates).

Problem: No conjugation observed (Mass Spec shows no +112 Da shift).

-

Cause: Hydrolysis of stock reagent or wrong pH.

-

Solution: Use fresh anhydrous DMSO. Verify buffer pH is > 7.[4]5. Ensure buffer contains NO amines (e.g., remove Glycine from purification steps).

Process Visualization

Figure 2: Decision tree and experimental workflow for NHS-Heptanoate conjugation.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 3: Zero-Length Crosslinkers.

-

Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry Guide. Retrieved from ThermoFisher.com.

-

Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. glenresearch.com [glenresearch.com]

- 5. help.lumiprobe.com [help.lumiprobe.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Heptanoate | C7H13O2- | CID 93052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sodium heptanoate | C7H13NaO2 | CID 23663651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Hexyl heptanoate | C13H26O2 | CID 517970 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Solvent Selection & Dissolution Protocol for 2,5-Dioxopyrrolidin-1-yl Heptanoate

Executive Summary

2,5-Dioxopyrrolidin-1-yl heptanoate (NHS-Heptanoate) is a heterobifunctional reagent primarily used for lipidization —the covalent attachment of a hydrophobic heptyl (C7) tail to primary amines (lysine residues or N-termini) on proteins and peptides. This modification alters the pharmacokinetic profile, membrane permeability, and self-assembly properties of the target biomolecule.

Critical Success Factor: The N-hydroxysuccinimide (NHS) ester moiety is moisture-sensitive. Hydrolysis is the primary failure mode, converting the active reagent back to inert heptanoic acid. Therefore, solvent selection is not merely about solubility; it is about suppressing hydrolysis until the moment of conjugation.

This guide provides a scientifically rigorous protocol for solvent selection, stock preparation, and aqueous conjugation, ensuring maximum labeling efficiency.

Chemical Properties & Solvent Selection Logic

Solubility Profile

NHS-Heptanoate consists of a hydrophobic alkyl chain (heptyl) and a polar NHS group. This amphiphilic nature dictates its solubility:

-

Water: Poorly soluble; rapid hydrolysis occurs upon dissolution.

-

Organic Solvents: Highly soluble in polar aprotic solvents.

Solvent Selection Matrix

The choice between DMSO and DMF is nuanced. While both dissolve the compound, their secondary effects on protein stability and reaction chemistry differ.

| Feature | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) | Recommendation |

| Solubility | High (>50 mg/mL estimated) | High (>50 mg/mL estimated) | DMSO is preferred. |

| Hygroscopicity | High (Absorbs water from air) | Moderate | Use Anhydrous grade only. |

| Freezing Point | 18.5°C (Solid at cool RT) | -61°C (Liquid at all temps) | Thaw DMSO completely before use. |

| Chemical Risk | Low reactivity. | Can degrade to amines (fishy smell) which consume the NHS ester. | Avoid old/low-grade DMF. |

| Protein Safety | Tolerated by most proteins <10% v/v. | Can trigger denaturation/precipitation in sensitive proteins. | DMSO is generally safer. |

Expert Insight:

Do not use alcohols (Methanol, Ethanol) to dissolve NHS esters. Alcohols contain hydroxyl groups (-OH) that can attack the NHS ester, causing transesterification and permanently inactivating the reagent before it touches your protein.

Reaction Mechanism & Hydrolysis Risk

Understanding the competition between the desired reaction (Aminolysis) and the side reaction (Hydrolysis) is critical for protocol timing.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition. The goal is to maximize the upper pathway (Amide Bond Formation) and minimize the lower pathway (Hydrolysis).

Caption: Kinetic competition between amine conjugation (green path) and aqueous hydrolysis (red path). High pH accelerates both, but aminolysis is favored by high protein concentration.

Hydrolysis Half-Life Data

Hydrolysis rates are pH-dependent. Work quickly once the reagent enters the aqueous phase.

| pH Condition | Estimated Half-Life (t½) | Operational Implication |

| pH 7.0 | 4–5 hours | Safe for slow addition/mixing. |

| pH 8.0 | ~1 hour | Optimal window for reaction. |

| pH 8.6 | ~10 minutes | Critical: Mix immediately; do not store. |

| pH > 9.0 | < 5 minutes | Too unstable for reproducible results. |

Detailed Experimental Protocol

Materials Required[2][3]

-

Solvent: Anhydrous DMSO (Sigma-Aldrich 276855 or equivalent). Note: Use a fresh bottle or one stored over molecular sieves.

-

Reaction Buffer: PBS (pH 7.4) or HEPES (pH 7.5–8.0). Avoid Tris or Glycine buffers (they contain primary amines that will scavenge the reagent).

-

Desalting Column: Zeba™ Spin Desalting Columns or dialysis cassette (for purification).

Step-by-Step Workflow

Step 1: Calculations

Target a stock concentration of 10–50 mM in DMSO.

-

MW: ~227.26 g/mol

-

Example: To make 100 µL of 50 mM stock:

Recommendation: Weigh ~1–2 mg accurately, then adjust DMSO volume to reach 50 mM.

Step 2: Stock Solution Preparation (Anhydrous)

-

Equilibrate the DMSO and NHS-Heptanoate reagent to room temperature before opening (prevents condensation).

-

Weigh the reagent into a microcentrifuge tube.

-

Add the calculated volume of Anhydrous DMSO.

-

Vortex for 15–30 seconds until fully dissolved. The solution should be clear.

-

Checkpoint: If the solution is cloudy, the reagent may have hydrolyzed (heptanoic acid is less soluble) or the DMSO is wet.

-

Step 3: Conjugation Reaction

-

Prepare protein solution in amine-free buffer (PBS/HEPES) at 1–5 mg/mL.

-

While gently vortexing the protein solution, add the NHS-Heptanoate stock slowly (dropwise or submerged injection).

-

Ratio: Typically 5–20 molar excess of reagent over protein.

-

Solvent Limit: Keep final DMSO concentration < 10% (v/v) (ideally < 5%) to prevent protein precipitation.

-

-

Incubate at Room Temperature for 30–60 minutes or at 4°C for 2 hours.

Step 4: Quenching & Purification

-

Quench: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins. This reacts with any remaining NHS ester.

-

Purify: Remove free heptanoic acid and NHS byproduct using a desalting column or dialysis against the storage buffer.

Workflow Diagram

Caption: Operational workflow for protein lipidization using NHS-Heptanoate.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitation upon addition | Heptyl chain is hydrophobic; local concentration too high. | Add reagent while vortexing; dilute stock further; use lower molar excess. |

| Low Conjugation Efficiency | Hydrolysis of stock solution. | Use fresh anhydrous DMSO; ensure buffer is pH 7.5–8.5; avoid Tris buffer. |

| Protein Aggregation | Over-labeling (too many hydrophobic tails). | Reduce molar excess (e.g., from 20x to 5x); lower final DMSO %. |

| "Fishy" odor in solvent | DMF degradation. | Discard DMF; switch to Anhydrous DMSO. |

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive text on NHS ester chemistry and solvent selection).

-

Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

-

BenchChem. Solubility of SMCC in DMSO and DMF: A Technical Guide. (Provides comparative solubility data for similar NHS-ester crosslinkers). Retrieved from

-

BroadPharm. 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate Product Page. (Structural analog reference for MW and handling). Retrieved from

-

Lumiprobe. Hydrolysis rates for NHS ester functionalized dyes. (Source for pH-dependent half-life data). Retrieved from

Sources

Application Note: Optimizing pH for 2,5-Dioxopyrrolidin-1-yl Heptanoate Labeling Reactions

Executive Summary

The chemical modification of proteins with fatty acid moieties (lipidation) is a critical strategy for enhancing albumin binding, extending serum half-life, and facilitating membrane interaction. 2,5-Dioxopyrrolidin-1-yl heptanoate (Succinimidyl Heptanoate) is an amine-reactive N-hydroxysuccinimide (NHS) ester used to attach a C7 heptanoyl chain to primary amines (lysine side chains and N-termini).

This guide addresses the single most critical variable in this reaction: pH . While standard NHS protocols suggest a generic pH of 8.3, the hydrophobic nature of the heptanoyl group requires a nuanced approach to balance reaction kinetics (aminolysis) against reagent degradation (hydrolysis) and protein solubility. This document provides a scientifically grounded protocol for optimizing pH to achieve reproducible, high-yield lipidation.

Mechanism of Action

To optimize the reaction, one must understand the competition between the desired conjugation and the inevitable degradation of the reagent.

The Chemical Competition

The NHS-heptanoate reagent is an electrophile that reacts with nucleophiles. In an aqueous protein solution, two nucleophiles compete:

-

Primary Amines (Target): The

-amino group of Lysine ( -

Water (Contaminant): The solvent itself.

For an amine to react, it must be deprotonated (neutral).[1] At physiological pH (7.4), most Lysines are protonated (

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways determined by pH.

Figure 1: Mechanistic competition in NHS-Heptanoate labeling. High pH favors the green path (Aminolysis) but risks triggering the red path (Hydrolysis) if uncontrolled.

Critical Parameter Analysis

The pH Sweet Spot

For NHS-heptanoate, the optimal window is narrower than for hydrophilic NHS esters.

-

pH < 7.2: Reaction is too slow; amines are protonated.

-

pH > 8.5: Hydrolysis half-life (

) drops to minutes.[2] -

Target: pH 8.0 – 8.3 . This range provides sufficient deprotonated amines for rapid conjugation while maintaining a reagent half-life of ~1 hour, allowing time for the hydrophobic reagent to interact with the protein surface.

Buffer Selection Rules

-

NO Primary Amines: Never use Tris, Glycine, or Glutamine during the reaction. They will scavenge the reagent.

-

Recommended:

-

Sodium Bicarbonate (

): Ideal for pH 8.0–8.5. -

HEPES: Good for pH 7.2–8.0.

-

Phosphate (PBS): Acceptable, but has poor buffering capacity above pH 7.5.

-

Materials & Preparation

| Component | Specification | Purpose |

| Labeling Reagent | This compound | The lipidation agent. |

| Solvent | Anhydrous DMSO or DMF | Dissolving the hydrophobic reagent. Must be dry. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | Provides optimal pH environment. |

| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | Stops reaction by scavenging excess reagent. |

| Purification | Zeba™ Spin Columns or Dialysis | Removing hydrolyzed acid and leaving groups. |

Protocol 1: pH Optimization Screening

Use this protocol when labeling a new protein target to define the precise pH for your specific application.

-

Prepare Buffer Panel: Prepare 0.1 M Phosphate/Bicarbonate buffers at pH 7.2, 7.6, 8.0, 8.4, and 8.8.

-

Protein Prep: Aliquot protein (1 mg/mL) into 5 tubes. Exchange buffer into the respective pH panel using desalting columns.

-

Reagent Prep: Dissolve NHS-heptanoate in anhydrous DMSO to 10 mM.

-

Note: Prepare immediately before use. Do not store.

-

-

Reaction: Add reagent to protein at a 10:1 molar excess .

-

Crucial: Keep DMSO concentration < 10% (v/v) to prevent protein denaturation.

-

-

Incubation: Incubate for 1 hour at Room Temperature (RT).

-

Analysis: Analyze by LC-MS (intact mass) to count the number of heptanoyl groups attached at each pH.

-

Success Metric: Choose the lowest pH that achieves the desired Degree of Labeling (DOL). Lower pH preserves protein integrity better than high pH.

-

Protocol 2: Optimized Labeling Workflow (Standard Operating Procedure)

The following workflow assumes an optimized pH of 8.3.

Workflow Diagram

Figure 2: Step-by-step workflow for high-yield protein lipidation.

Detailed Procedure

-

Protein Preparation:

-

Ensure protein is in 0.1 M Sodium Bicarbonate, pH 8.3 .

-

Concentration: 1–5 mg/mL (Higher concentrations improve efficiency).

-

-

Reagent Calculation:

-

Calculate the volume of 10 mM NHS-heptanoate needed for a 10-fold molar excess .

-

-

Initiation:

-

Slowly add the NHS-heptanoate solution to the protein while gently vortexing.

-

Tip: If the solution turns cloudy, the heptanoate is precipitating. Add more DMSO (up to 20% total) or lower the reagent concentration.

-

-

Incubation:

-

Incubate for 60 minutes at Room Temperature or 4 hours at 4°C .

-

-

Quenching:

-

Add 1 M Tris, pH 8.0 to a final concentration of 50 mM. Incubate for 15 minutes. This converts remaining NHS esters into Tris-conjugates, preventing them from reacting further or crosslinking during purification.

-

-

Purification:

-

Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your final storage buffer (e.g., PBS). This removes the free heptanoic acid and NHS leaving groups.

-

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | pH too low (< 7.5) | Adjust buffer to pH 8.3 using 1 M NaOH or switch to Bicarbonate. |

| Hydrolysis | Ensure DMSO is anhydrous.[3] Do not store diluted reagent. | |

| Precipitation | Reagent insolubility | Dilute protein to < 2 mg/mL.[4] Increase DMSO to 15-20%. |

| Protein Aggregation | Over-labeling | Reduce molar excess from 10x to 5x. Reduce pH to 7.8. |

Validation Method:

-

TNBS Assay: Measures free amines before and after reaction. A reduction in free amines indicates successful conjugation.

-

Mass Spectrometry: The definitive check. Look for mass shifts of +112.17 Da (Heptanoyl group) per attachment.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on NHS chemistry and pH dependence).

-

Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

-

Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved from

- Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.

- Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of antibody-drug conjugates. Chemical Society Reviews, 44(15), 5495-5551. (Discusses solubility challenges with hydrophobic linkers).

Sources

Application Notes and Protocols for Increasing Peptide Lipophilicity using 2,5-Dioxopyrrolidin-1-yl heptanoate

Abstract

Lipophilicity is a critical physicochemical parameter in peptide drug development, profoundly influencing a peptide's absorption, distribution, metabolism, and excretion (ADME) profile. Enhancing lipophilicity can improve membrane permeability, prolong plasma half-life, and increase the therapeutic potential of peptide-based candidates. This guide provides a comprehensive overview and detailed protocols for the covalent attachment of a seven-carbon aliphatic chain (heptanoyl group) to peptides using 2,5-Dioxopyrrolidin-1-yl heptanoate (also known as NHS-heptanoate). This process, a form of acylation, offers a straightforward and effective method for increasing peptide lipophilicity. We will delve into the underlying chemistry, protocol optimization, potential side reactions, and the essential analytical techniques for characterizing the resulting lipopeptides.

Introduction: The Rationale for Peptide Lipidation

Peptide therapeutics offer high specificity and potency but are often hampered by poor pharmacokinetic properties, such as rapid clearance and low membrane permeability.[1] Lipidation, the covalent attachment of a lipid moiety, is a validated strategy to overcome these limitations.[2][3] By increasing the hydrophobic character of a peptide, lipidation can:

-

Enhance Membrane Interaction and Cellular Uptake: Increased lipophilicity facilitates the peptide's ability to cross biological membranes, which is crucial for targeting intracellular components.[4]

-

Improve Metabolic Stability: The attached lipid chain can sterically hinder access by proteolytic enzymes, thus reducing degradation.[2]

-

Modulate Pharmacokinetics: Lipidated peptides can bind to plasma proteins like albumin, reducing renal clearance and extending their circulation half-life.[3]

-

Alter Solubility and Aggregation Properties: While increasing lipophilicity, care must be taken as it can also lead to reduced aqueous solubility and a higher propensity for aggregation.[4]

This compound is an N-hydroxysuccinimide (NHS) ester of heptanoic acid. NHS esters are widely used bioconjugation reagents that react efficiently and selectively with primary amines (the N-terminal α-amine and the ε-amine of lysine side chains) under mild conditions to form stable amide bonds.[5][6] The seven-carbon chain of heptanoate provides a moderate increase in lipophilicity, offering a balance between enhanced therapeutic properties and manageable solubility.

The Chemistry of Heptanoylation via NHS Ester

The core of the modification process is a nucleophilic acyl substitution reaction. The primary amine of the peptide, in its unprotonated state, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond between the peptide and the heptanoyl group, with N-hydroxysuccinimide released as a byproduct.[7]

The reaction is highly pH-dependent. The primary amine must be deprotonated (-NH₂) to be nucleophilic. Since the pKa of the N-terminal α-amine is typically between 6-8 and the lysine ε-amine is around 10, controlling the reaction pH can influence the site of modification.[8] However, at higher pH values, the competing hydrolysis of the NHS ester also accelerates, which can reduce conjugation efficiency.[7]

Figure 1: General reaction scheme for peptide heptanoylation. The primary amine on the peptide attacks the NHS-heptanoate, forming a stable amide bond and releasing N-hydroxysuccinimide.

Experimental Protocols

Materials and Reagents

-

Peptide: Lyophilized, purified peptide with at least one primary amine.

-

This compound (NHS-heptanoate): Store at -20°C, protected from moisture.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): High-purity, amine-free grade.[9]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate Buffer, pH 8.3-8.5. Amine-free buffers (e.g., Tris, Glycine) must be avoided.[4]

-

Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0.[10]

-

Purification Solvents (RP-HPLC):

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[5]

-

-

General Lab Equipment: Vortex mixer, centrifuge, analytical balance, pH meter, RP-HPLC system, Mass Spectrometer (e.g., ESI-MS).

Protocol 1: General Heptanoylation of a Peptide in Solution

This protocol provides a starting point for the modification of a peptide. Optimal conditions, particularly the molar excess of the NHS ester, may require empirical determination.

Workflow Overview

Figure 2: Experimental workflow for peptide heptanoylation.

Step-by-Step Procedure:

-

Prepare Peptide Solution:

-

Accurately weigh the peptide and dissolve it in the Reaction Buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[11]

-

Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be required.

-

-

Prepare NHS-Heptanoate Stock Solution:

-

Calculate Reagent Amount:

-

A starting point is to use a 10- to 20-fold molar excess of NHS-heptanoate relative to the peptide.[7]

-

Formula: mg of NHS-ester = (moles of peptide) × (molar excess) × (MW of NHS-ester)

-

-

Initiate the Reaction:

-

While gently vortexing the peptide solution, add the calculated volume of the NHS-heptanoate stock solution dropwise.

-

The final concentration of the organic solvent (DMF/DMSO) in the reaction mixture should ideally be kept below 10% to maintain peptide stability.[12]

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[9] The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC-MS.

-

-

Quench the Reaction:

-

Proceed to Purification: The crude reaction mixture is now ready for purification by RP-HPLC.

Protocol 2: Purification of the Heptanoylated Peptide by RP-HPLC

The addition of the C7 alkyl chain significantly increases the peptide's hydrophobicity, which will result in a longer retention time on a reversed-phase column compared to the unmodified peptide.[14]

Table 1: Typical RP-HPLC Parameters for Lipopeptide Purification

| Parameter | Recommended Setting | Rationale & Notes |

| Column | C18 or C8 silica-based, preparative or semi-preparative | C18 is standard for peptides; C8 can be useful for very hydrophobic molecules.[5] |

| Mobile Phase A | 0.1% (v/v) TFA in Water | TFA acts as an ion-pairing agent, improving peak shape.[12] |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Acetonitrile is the common organic modifier for eluting peptides.[5] |

| Flow Rate | Dependent on column diameter (e.g., 4-10 mL/min for a 10 mm ID column) | Adjust for optimal separation and pressure. |

| Detection | UV at 210-220 nm | Detects the peptide backbone amide bonds.[5] |

| Gradient | Linear gradient, e.g., 5-95% B over 30-60 minutes | The gradient needs to be optimized. The heptanoylated peptide will elute at a higher %B than the starting material. A shallower gradient around the elution point will improve resolution. |

Procedure:

-

Equilibrate the Column: Equilibrate the RP-HPLC column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Load Sample: Load the quenched reaction mixture onto the column.

-

Elute: Run the optimized gradient. The unreacted peptide will elute first, followed by the more hydrophobic, heptanoylated product.

-

Collect Fractions: Collect fractions corresponding to the major product peak.

-

Analyze Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pool and Lyophilize: Pool the pure fractions and freeze-dry to obtain the final product as a white powder.

Characterization of the Heptanoylated Peptide

Confirmation of successful modification is crucial and is typically achieved through a combination of mass spectrometry and chromatography.

Mass Spectrometry (MS)

-

Principle: The covalent addition of a heptanoyl group (C₇H₁₂O) results in a specific mass increase.

-

Expected Mass Shift: +112.1 Da (Mass of heptanoic acid minus the mass of water).

-

Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS can be used. ESI-MS is often coupled with LC for LC-MS analysis of the reaction mixture.

-

Tandem MS (MS/MS): To confirm the site of modification (N-terminus vs. a specific lysine residue), MS/MS fragmentation analysis is performed. Fragmentation patterns (e.g., b- and y-ions) will reveal which residue carries the +112.1 Da modification.[15]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Principle: Increased lipophilicity leads to stronger interaction with the hydrophobic stationary phase (e.g., C18).[14]

-

Expected Result: The heptanoylated peptide will have a longer retention time than the unmodified peptide under identical chromatographic conditions. This shift in retention time is a strong indicator of successful lipidation.[16]

Table 2: Summary of Analytical Characterization

| Technique | Expected Outcome for Successful Heptanoylation |

| Mass Spectrometry (MS) | A new peak corresponding to [M + 112.1]ⁿ⁺ is observed. |

| Tandem MS (MS/MS) | Fragmentation data confirms the location of the +112.1 Da modification on a specific residue. |

| RP-HPLC | A new peak with a longer retention time compared to the starting peptide. |

Troubleshooting and Scientific Integrity

Causality Behind Experimental Choices

-

Choice of pH (8.3-8.5): This pH is a compromise. It is high enough to deprotonate a significant fraction of primary amines, making them nucleophilic, but not so high as to cause rapid hydrolysis of the NHS ester.[7] For selective N-terminal modification, a lower pH (e.g., 7.0-7.5) can be explored to exploit the lower pKa of the α-amine compared to the lysine ε-amine.[8][17]

-

Use of Anhydrous Solvent: NHS esters are highly susceptible to hydrolysis.[9] Preparing the stock solution in anhydrous DMF or DMSO immediately before use is critical to prevent reagent degradation and ensure high reaction efficiency.

-

Molar Excess of Reagent: A molar excess drives the reaction towards completion. However, an excessively high ratio can increase the likelihood of multiple acylations (if multiple amines are present) and side reactions with other nucleophilic residues.[2][18]

-

Quenching Step: This is a crucial step for a self-validating protocol. It ensures that the reaction is definitively stopped and prevents further modification during workup and analysis. Unquenched reactions can lead to inconsistent and artifactual results.[7]

Potential Side Reactions and Mitigation

While NHS esters are highly selective for primary amines, side reactions can occur, particularly with a large excess of the reagent or non-optimal pH.[4]

-

O-acylation: Hydroxyl-containing residues (Serine, Threonine, Tyrosine) can be acylated to form esters. These ester linkages are less stable than amide bonds and can often be reversed by treatment with hydroxylamine or by adjusting the pH.[2][18]

-

Thioester Formation: The sulfhydryl group of Cysteine is a strong nucleophile and can react to form a thioester.[4]

-

Imidazole Acylation: The imidazole ring of Histidine can also be acylated.[4]

Mitigation Strategies:

-

Optimize Stoichiometry: Use the lowest molar excess of NHS-heptanoate that provides a satisfactory yield to minimize off-target reactions.

-

Control pH: Maintain the pH within the optimal range of 7.5-8.5.

-

Protecting Groups: For complex peptides where specific site modification is required, orthogonal protecting groups for reactive side chains may be necessary during synthesis.

Conclusion

Acylation with this compound is a robust and accessible method for increasing the lipophilicity of therapeutic peptides. By carefully controlling reaction parameters such as pH, stoichiometry, and reaction time, researchers can efficiently generate lipidated peptides with potentially improved pharmacokinetic and pharmacodynamic properties. Rigorous purification by RP-HPLC and characterization by mass spectrometry are essential to ensure the identity and purity of the final product. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug developers aiming to leverage lipidation as a tool to advance their peptide-based therapeutic programs.

References

- BenchChem. (2025). Side reactions of NHS esters with amino acids other than lysine. BenchChem Technical Guide.

- Mojsov, S. (1992). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. Journal of Peptide Science, 2(1), 45-53.

- BenchChem. (2025). Optimizing Bioconjugation: A Guide to NHS Ester Reactions. BenchChem.

- Abello, N., Kerstjens, H. A., Postma, D. S., & Bischoff, R. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. Journal of Proteome Research, 6(12), 4770–4776.

- Abello, N., Kerstjens, H. A., Postma, D. S., & Bischoff, R. (2007). Selective acylation of primary amines in peptides and proteins. PubMed, 17994656.

- Abello, N., Kerstjens, H. A., Postma, D. S., & Bischoff, R. (2007). Selective Acylation of Primary Amines in Peptides and Proteins.

- Gyepes, A., et al. (2018). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics, 17(11), 2246–2255.

- Thermo Fisher Scientific. (n.d.). EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) Instructions.

- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

- Anonymous. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.

- University of Massachusetts Medical School. (n.d.).

- Integrated DNA Technologies. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.

- protocols.io. (2026).

- Bachem. (n.d.).

- Serna, M., et al. (2020). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning.

- Dolan, J. W. (2002). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.

- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.

- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

- Phenomenex. (2025).

- Valko, K. L., et al. (2018). Application of biomimetic HPLC to estimate lipophilicity, protein and phospholipid binding of potential peptide therapeutics. ADMET and DMPK, 6(2), 95-108.

- Williams, J. S., et al. (2006). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Journal of Biological Chemistry, 281(28), 19515–19525.

- Reddit. (2022). DMF Work-up and Solubility Issues. r/Chempros.

- Creative Peptides. (n.d.). How to Optimize Peptide Synthesis?.

- Jäkel, F., & Pähler, A. (2021). A story of peptides, lipophilicity and chromatography – back and forth in time. Journal of Pharmaceutical and Biomedical Analysis, 205, 114324.

- Tiwary, S., et al. (2023). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. NeurIPS.

- Galochkina, T., et al. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues.

- Sigma-Aldrich. (n.d.).

- Rosen, C. B., & Francis, M. B. (2020). N-terminal specific protein modification.

- Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 548, 3-45.

- Advanced ChemBlocks. (2026).

- Zessin, T., & Bernkop-Schnürch, A. (2017). Lipophilic peptide character - What oral barriers fear the most. Journal of Controlled Release, 255, 11-25.

- Geer, M. A., et al. (2026). Quantitative Mapping of NHS Ester–Protein Reactivity Using Native Top-Down Mass Spectrometry. Journal of the American Chemical Society.

- Alfa Chemistry. (n.d.). CAS 104943-22-8 (2,5-dioxopyrrolidin-1-yl)

- Peterman, S. M., et al. (2023). Identification of Cofragmented Combinatorial Peptide Isomers by Two-Dimensional Partial Covariance Mass Spectrometry. Analytical Chemistry, 95(23), 8748–8756.

- Wei, T., et al. (2026). Optimizing Peptide Ionizable Lipids Enables Efficient and Low-Toxicity mRNA Delivery for In Vivo Prime Editing and Protein Replacement Therapy.

- Chen, Y. C., et al. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. International Journal of Molecular Sciences, 24(3), 2056.

- Zhang, C., & Dai, B. (2021). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters, 32(11), 3291-3300.

- CymitQuimica. (n.d.). Bis(2,5-dioxopyrrolidin-1-yl)

- Gaylord Chemical Company. (2018). Solubility in DMSO - Dimethyl Sulfoxide. Scribd.

- BroadPharm. (n.d.). 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)

- Foley, T. L., et al. (2020). Selectivity and stability of N-terminal targeting protein modification chemistries. Chemical Science, 11(32), 8567–8573.

- Chou, H. C., et al. (2019). Selective N-terminal modification of peptides and proteins using 2-ethynylbenzaldehydes. PolyU Institutional Research Archive.

- Ziath. (n.d.).

- da Silva, J., et al. (2020). Evaluation of different solvents and solubility parameters on the morphology and diameter of electrospun pullulan nanofibers. Espace ÉTS.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. Application of biomimetic HPLC to estimate lipophilicity, protein and phospholipid binding of potential peptide therapeutics | ADMET and DMPK [pub.iapchem.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [html.rhhz.net]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 11. interchim.fr [interchim.fr]

- 12. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. renyi.hu [renyi.hu]

- 15. msf.ucsf.edu [msf.ucsf.edu]

- 16. A story of peptides, lipophilicity and chromatography – back and forth in time - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Preparation of 2,5-Dioxopyrrolidin-1-yl Heptanoate Stock Solutions in DMSO

Abstract & Strategic Importance

2,5-Dioxopyrrolidin-1-yl heptanoate is a specialized heterobifunctional crosslinker used primarily for the lipidation of peptides and proteins. By attaching a C7 heptanoyl chain to primary amines (N-terminus or Lysine residues), researchers can significantly alter a biomolecule’s hydrophobicity, albumin binding affinity, and in vivo half-life.

However, the N-hydroxysuccinimide (NHS) ester moiety is inherently unstable in the presence of moisture. It undergoes rapid hydrolysis, converting the active reagent into inert heptanoic acid and N-hydroxysuccinimide. The success of a lipidation campaign is often determined before the reaction begins—at the moment of stock solution preparation.

This guide details a rigorous, self-validating protocol for preparing high-integrity stock solutions in anhydrous DMSO, ensuring maximum acylation efficiency.

Physicochemical Profile

| Parameter | Data |

| Chemical Name | This compound |

| Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| Reactive Group | NHS Ester (Amine-reactive) |

| Hydrophobic Tail | Heptanoyl (C7) |

| Solubility | Soluble in DMSO, DMF, DCM. Poorly soluble in water (requires organic co-solvent). |

| Major Instability Factor | Hydrolysis (Rate increases with pH and Temperature) |

The Mechanistic Challenge: Acylation vs. Hydrolysis

To understand the handling requirements, one must visualize the competition occurring at the molecular level. The NHS ester is an electrophile that can be attacked by the desired amine (Acylation) or by water (Hydrolysis).

Figure 1: The Kinetic Competition. In aqueous buffers, hydrolysis is the dominant side reaction. Using anhydrous DMSO for the stock solution eliminates the "Water" pathway during storage, preserving the reagent for the actual conjugation event.

Critical Pre-Requisite: Anhydrous DMSO Preparation

Standard laboratory-grade DMSO is hygroscopic and often contains sufficient water to degrade NHS esters within hours. Do not trust a bottle of DMSO that has been opened without a desiccant.

Protocol A: Drying DMSO

-

Materials: High-purity DMSO, Molecular Sieves (3Å or 4Å, beads), Borosilicate glass bottle with GL45 cap.

-

Activation: Heat molecular sieves at 250°C for 3 hours (or microwave in short bursts) to activate. Cool in a desiccator.

-

Loading: Add activated sieves to the DMSO bottle (approx. 5-10% w/v).

-

Equilibration: Allow to sit for at least 24 hours before use.

-

Validation: Water content should be <50 ppm (verify with Karl Fischer titration if available, otherwise rely on fresh activation).

Protocol B: Preparation of Stock Solution (50 mM)

Target Concentration: 50 mM is recommended. It is concentrated enough to keep the final percentage of organic solvent low (<5%) in the reaction mixture, but dilute enough to ensure complete solubility.

Required Materials:

-

This compound (stored at -20°C).[1]

-

Analytical Balance (precision 0.1 mg).

-

Nitrogen or Argon gas line.

Step-by-Step Methodology

-

Thermal Equilibration (CRITICAL):

-

Remove the vial of NHS-Heptanoate from the freezer.

-

Place it in a desiccator at room temperature for 30 minutes before opening.

-

Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, instantly initiating hydrolysis.

-

-

Gravimetric Measurement:

-

Calculate mass required for 1 mL of 50 mM stock:

-

Weigh approximately 11-12 mg of reagent into a microcentrifuge tube. Record the exact mass.

-

-

Solvation:

-

Calculate the exact volume of DMSO required based on the recorded mass:

-

Add the calculated volume of Anhydrous DMSO.

-

Vortex immediately for 15-30 seconds until fully dissolved. The solution should be clear and colorless.

-

-

Inert Gas Overlay:

-

Gently blow a stream of Nitrogen or Argon into the tube for 5-10 seconds to displace oxygen and humidity.

-

Cap tightly.[3]

-

-

Storage:

-

Immediate Use: Best practice.[2]

-

Short Term: -20°C for up to 1 month (if kept dry).

-

Long Term: Not recommended for solvated NHS esters.

-

Figure 2: Operational Workflow. Note that the equilibration step is the most frequently skipped, yet it is the most common cause of stock failure.

Self-Validating System: Quality Control

How do you know your stock solution is active? Visual inspection is insufficient because hydrolyzed NHS esters (heptanoic acid) remain soluble in DMSO.

The "Use-Test" (Recommended for Routine Checks)

The most practical validation is a small-scale reaction with a cheap amine (e.g., Glycine or a model peptide).

-

Mix 10 µL of Stock Solution with 90 µL of 100 mM Glycine (pH 8.5).

-

Incubate for 15 minutes.

-

Check: If using LC-MS, look for the mass shift (+112 Da for the heptanoyl group).

-

Alternative: If the stock is active, the pH of the unbuffered reaction may drop slightly due to the release of NHS (weakly acidic), though this is hard to detect in strong buffers.

The Quantitative NHS Assay (For Critical Lots)

This method relies on the absorbance of the NHS leaving group.

-

Dilute a small aliquot of stock in pH 10 buffer (forces 100% hydrolysis).

-

Measure Absorbance at 260 nm.

-

Compare against a standard curve of pure N-hydroxysuccinimide.

-

Note: The intact ester also absorbs at 260nm, but with a different extinction coefficient. A "Before vs. After" hydrolysis comparison provides the most accurate purity assessment [1].

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Precipitate in Stock | Moisture ingress or saturation | Discard. Re-dry DMSO. Ensure room temp equilibration. |

| Low Conjugation Yield | Hydrolyzed Stock | Prepare fresh stock immediately before use. Do not store. |

| Protein Precipitation | Over-labeling (Too hydrophobic) | Reduce the molar excess of NHS-Heptanoate. The C7 chain adds significant hydrophobicity. |

| Cloudiness upon addition to buffer | Poor solubility of lipid tail | Add the DMSO stock slowly while vortexing. Ensure final organic solvent % is <10% but sufficient to solvate the lipid tail. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[6] Academic Press.

- Rationale: The definitive source for NHS-ester chemistry, hydrolysis rates, and solvent comp

-

Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry and Protocol.[3][7]

- Rationale: Provides industry-standard protocols for handling moisture-sensitive crosslinkers.

-

PubChem. (n.d.).[8] this compound (Compound Summary). National Library of Medicine.[9]

- Rationale: Verification of molecular weight (227.26 g/mol ) and chemical structure.

-

BroadPharm. (n.d.). NHS-Heptanoate Product Data.

Sources

- 1. 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate, 2512227-14-2 | BroadPharm [broadpharm.com]

- 2. How do I make an AM ester stock solution? | AAT Bioquest [aatbio.com]

- 3. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. greghermanson.com [greghermanson.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,5-Dioxopyrrolidin-1-yl pentanoate | C9H13NO4 | CID 13896427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

A Step-by-Step Guide to Protein Heptanoylation with NHS Esters: An Application Note for Researchers and Drug Development Professionals

This application note provides a comprehensive, in-depth guide to the chemical modification of proteins via heptanoylation using N-hydroxysuccinimide (NHS) esters. Heptanoylation, the covalent attachment of a seven-carbon acyl chain, is a form of protein lipidation. This post-translational modification can significantly influence a protein's hydrophobicity, membrane association, and protein-protein interactions.[1] As such, the ability to selectively introduce this modification is a valuable tool for researchers in basic science and drug development.[1][2] This guide will detail the underlying chemical principles, provide a robust step-by-step protocol, and offer insights into optimization and troubleshooting.

The Scientific Foundation: Mechanism of NHS Ester-Mediated Acylation

The core of this methodology lies in the nucleophilic acyl substitution reaction between a primary amine on the protein and the heptanoyl-NHS ester.[3][4] Primary amines are present at the N-terminus of all proteins and on the side chain of lysine residues.[5][6] The NHS ester of heptanoic acid serves as an activated acylating agent. The reaction proceeds when the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a transient tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[3][4]

The efficiency of this reaction is critically dependent on the pH of the reaction buffer.[3][7][8] For the primary amine to be sufficiently nucleophilic, it must be in its deprotonated state. This is favored at a pH above the pKa of the amine (for lysine, the ε-amino group has a pKa of ~10.5). However, a competing reaction, the hydrolysis of the NHS ester, is also accelerated at higher pH.[3][9][10] Therefore, the optimal pH for NHS ester reactions is a compromise, typically between 7.2 and 8.5, to ensure the primary amine is reactive while minimizing the rate of ester hydrolysis.[10]

Caption: Reaction mechanism of protein heptanoylation with an NHS ester.

Detailed Experimental Protocol

This protocol provides a general framework for the heptanoylation of a protein. Optimization of the molar ratio of heptanoyl-NHS ester to protein may be necessary for specific applications.

Necessary Materials and Reagents

-

Protein of interest

-

Heptanoic acid N-succinimidyl ester (Heptanoyl-NHS ester)

-